molecular formula C19H16ClN3O3S B2489359 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide CAS No. 958703-06-5

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide

Cat. No. B2489359
CAS RN: 958703-06-5
M. Wt: 401.87
InChI Key: WTBDIYQBNRDWPC-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

The molecular formula of the compound is C19H18ClN3O4 . The structure of the compound was confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The compound is stable in aqueous solution in the dark at pH 4, 5 and 7 (25°C and 50°C) . At pH 9 a very slow degradation was observed at ambient temperature .


Physical And Chemical Properties Analysis

The compound is a white or light beige crystalline solid . It has a molecular weight of 387.82 . The melting point of the compound is 65.2°C . The compound has a log POW of 3.99 .

Scientific Research Applications

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-15-7-2-4-12(8-15)19(24)21-18-16-10-27(25)11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDIYQBNRDWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide

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